methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate
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Overview
Description
Methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate typically involves a multi-step process. One common method is the click chemistry approach, which involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles. The reaction is usually catalyzed by copper(I) salts under mild conditions. The hydroxyethyl group can be introduced through the reaction of an appropriate epoxide with the triazole intermediate. The final step involves esterification to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the triazole ring under basic conditions.
Major Products
Oxidation: Formation of methyl 2-[4-(2-oxoethyl)-1H-1,2,3-triazol-1-yl]acetate.
Reduction: Formation of methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]ethanol.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The hydroxyethyl group can form hydrogen bonds with amino acid residues in the enzyme, enhancing binding affinity. The triazole ring can also participate in π-π interactions with aromatic residues in the enzyme active site .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[4-(2-methoxyethyl)-1H-1,2,3-triazol-1-yl]acetate
- Methyl 2-[4-(2-ethoxyethyl)-1H-1,2,3-triazol-1-yl]acetate
- Methyl 2-[4-(2-hydroxypropyl)-1H-1,2,3-triazol-1-yl]acetate
Uniqueness
Methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate is unique due to the presence of the hydroxyethyl group, which can participate in hydrogen bonding and enhance the compound’s solubility in water. This property makes it particularly useful in biological applications where aqueous solubility is important.
Properties
IUPAC Name |
methyl 2-[4-(2-hydroxyethyl)triazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-13-7(12)5-10-4-6(2-3-11)8-9-10/h4,11H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWNVAUOPWCYSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(N=N1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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